molecular formula C8H13NOS B8315219 2-(2-Ethyl-4-methyl-thiazol-5-yl)-ethanol

2-(2-Ethyl-4-methyl-thiazol-5-yl)-ethanol

Cat. No.: B8315219
M. Wt: 171.26 g/mol
InChI Key: LEJKIGXZLKOOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-4-methyl-thiazol-5-yl)-ethanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C8H13NOS/c1-3-8-9-6(2)7(11-8)4-5-10/h10H,3-5H2,1-2H3

InChI Key

LEJKIGXZLKOOAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propionamide (20 grams, 0.27 moles) and dried THF (150 grams) were added to a 500 ml three-neck flask equipped with a mechanical stirrer, a condenser and a thermometer. The mixture was stirred and 18 grams of phosphorus pentasulfide (0.08 moles) were added over a time period of 30 minutes while keeping the temperature between 20–25° C. The reaction mixture was then refluxed for 2 hours and was thereafter cooled to room temperature. 57.8 grams of 5-acetoxy-3-chloro-2-pentanone were then added, over a time period of 15 minutes, and the reaction mixture was allowed to reflux for 20 hours. Thereafter, the THF was removed by distillation at atmospheric pressure, the reaction mixture was cooled to 25° C., 120 grams of hydrochloric acid (10%) were added, and the mixture was brought back to reflux for 1 additional hour. After cooling to room temperature the reaction mixture was extracted with two portions of 50 grams of dichloromethane to remove excess starting materials. The acidic aqueous phase was turned basic with a 20% aqueous solution of sodium hydroxide and the resulting thiazole was extracted with three portions of 75 grams of dichloromethane. The dichloromethane extracts were combined and dried over sodium sulfate, filtered and evaporated to dryness. The residue was distilled under vacuum at 0.5 mmHg to yield 20 grams of pale yellow oil (43.3% yield) having a purity of 98.9%, as determined by gas chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
57.8 g
Type
reactant
Reaction Step Three
Yield
43.3%

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